
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione is a small molecule with the chemical formula C₁₄H₁₇NO₃S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride. The general reaction can be represented as follows:
C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O
In this case, the heptyl group is introduced as the R group, and the reaction is carried out under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The heptyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various alkylating agents and catalysts can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets. It has been shown to interact with components of the cytochrome b-c1 complex, which is part of the mitochondrial respiratory chain. This interaction can affect the electron transport chain and ATP synthesis, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione: Unique due to its heptyl group and specific hydroxyl and carbonyl functionalities.
Benzothiazole: The parent compound, lacking the heptyl group and additional functional groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of the hydroxyl and carbonyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptyl group and the hydroxyl and carbonyl functionalities make it a versatile compound for various applications .
Biological Activity
5-Heptyl-6-hydroxy-1,3-benzothiazole-4,7-dione is a synthetic compound belonging to the benzothiazole family, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₇NO₃S
- Molecular Weight : 279.36 g/mol
- CAS Number : 611207-02-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to affect the mitochondrial respiratory chain by interacting with components of the cytochrome b-c1 complex. This interaction can disrupt ATP synthesis and influence cellular metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting growth and viability.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 18 | 16 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of PPARγ signaling.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 25 | Induction of apoptosis |
MCF-7 | 30 | Cell cycle arrest |
These findings highlight its potential utility in cancer therapy .
Case Studies
-
Study on Antimicrobial Efficacy :
In a study published in Frontiers in Microbiology, researchers explored the efficacy of various benzothiazole derivatives, including this compound. They found that this compound significantly inhibited the growth of resistant strains of bacteria when used in combination with conventional antibiotics, suggesting a synergistic effect that could enhance treatment outcomes for infections caused by resistant pathogens . -
Evaluation of Anticancer Properties :
A recent investigation examined the anticancer effects of several benzothiazole derivatives on breast cancer cell lines. The study concluded that this compound demonstrated promising results in reducing cell proliferation and inducing apoptosis through PPARγ-mediated pathways .
Properties
CAS No. |
611207-02-4 |
---|---|
Molecular Formula |
C14H17NO3S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
5-heptyl-4-hydroxy-1,3-benzothiazole-6,7-dione |
InChI |
InChI=1S/C14H17NO3S/c1-2-3-4-5-6-7-9-11(16)10-14(19-8-15-10)13(18)12(9)17/h8,16H,2-7H2,1H3 |
InChI Key |
PJALLUJRPFUWAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C2=C(C(=O)C1=O)SC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.